6-Chloro-7-methylquinoline
Overview
Description
6-Chloro-7-methylquinoline is a useful research compound. Its molecular formula is C10H8ClN and its molecular weight is 177.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Schistosomicidal Activity : A derivative, 6-chloro-5--diethylaminoethylamino-8-methylquinoline, demonstrates promising schistosomicidal activity, suggesting potential for treating schistosomiasis (Bristow et al., 1967).
Drug Development : Novel chalcones derived from 2-chloro-3-formyl-6-methylquinoline have unique structures and nonclassical C-H/O/N interactions, indicating potential for drug development (Rizvi et al., 2008).
Pharmaceutical Potential : 2-chloro-3-methylquinoline (2Cl3MQ) shows promise as a pharmaceutical agent, particularly as a potential inhibitor of Malate Synthase from Mycobacterium Tuberculosis (Kose et al., 2018).
Antibacterial and Antifungal Agents : Novel 2-chloroquinolin-3-yl ester derivatives exhibit antibacterial and antifungal properties, with one compound (6i) showing significant activity against various bacteria and fungi (Tabassum et al., 2014).
Synthesis of Alkaloids : A study outlines the synthesis of marine alkaloids batzelline C, isobatzelline C, discorhabdin C, and makaluvamine D from a quinoline, highlighting applications in pharmaceutical research (Roberts et al., 1996).
Natural Preservatives : Extracts from Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrate potential for developing eco-friendly, natural preservatives against foodborne bacteria (Kim et al., 2014).
Photolysis in Herbicides : A study on the photolysis of quinolinecarboxylic herbicides in aqueous systems reveals the stability of QCl (a quinoline derivative) under UV light and sunlight, important for environmental studies (Pinna & Pusino, 2012).
Mechanism of Action
Target of Action
6-Chloro-7-methylquinoline, a derivative of quinoline, is known to have a wide range of biological activities . Quinoline derivatives are utilized in various areas of medicine and are present in numerous biological compounds . They are known to exhibit antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .
Mode of Action
Quinolines, in general, are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . This suggests that this compound may interact with its targets in a similar manner, leading to changes in the DNA structure and function.
Pharmacokinetics
Quinoline derivatives are generally known for their good antimicrobial activity and are used extensively in the treatment of various infections . This suggests that they likely have favorable ADME properties that contribute to their bioavailability and therapeutic efficacy.
Result of Action
Given its potential antimicrobial and anticancer activities, it can be inferred that the compound may lead to cell death or growth inhibition in target cells .
Biochemical Analysis
Biochemical Properties
It is known that quinoline, the parent compound of 6-Chloro-7-methylquinoline, interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells
Molecular Mechanism
Quinoline and its derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . Whether this compound shares this mechanism of action is yet to be determined.
Temporal Effects in Laboratory Settings
The compound is stable and can be stored at -20° C
Metabolic Pathways
Quinoline and its derivatives are metabolized through various pathways
Properties
IUPAC Name |
6-chloro-7-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-5-10-8(6-9(7)11)3-2-4-12-10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRLXILGYDMNCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10403942 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86984-27-2 | |
Record name | 6-chloro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10403942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.